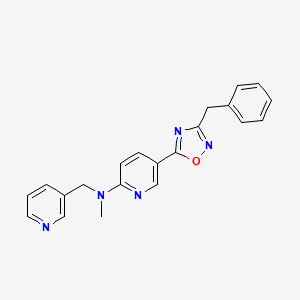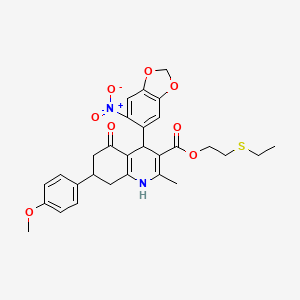
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound that has attracted the attention of many researchers due to its potential to be used in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound has shown promising results in various scientific research studies, which have paved the way for further research and development.
作用機序
The mechanism of action of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins that are involved in the disease process. This inhibition leads to a reduction in the activity of these enzymes or proteins, which, in turn, leads to a decrease in the disease symptoms.
Biochemical and Physiological Effects:
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine has shown various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process, which can be time-consuming and expensive. Additionally, the lack of understanding of the mechanism of action of this compound can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research and development of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine. These include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases.
4. Development of derivatives of this compound with improved potency and selectivity.
5. Exploration of the potential of this compound as a molecular probe for studying various biological processes.
Conclusion:
In conclusion, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is a promising chemical compound that has shown potential in various scientific research studies. Its complex synthesis process and lack of understanding of its mechanism of action are challenges that need to be addressed in future research. However, the potential of this compound as a therapeutic agent and molecular probe makes it an exciting area of research for scientists in various fields.
合成法
The synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is a complex process that involves several steps. The synthesis of this compound is usually carried out using various organic reactions, including condensation, cyclization, and reduction. The synthesis process requires the use of various reagents and solvents, and the conditions need to be carefully controlled to obtain a pure and high yield product.
科学的研究の応用
The scientific research application of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is vast. This compound has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. It has also been used as a molecular probe to study various biological processes, such as protein-protein interactions, enzyme activity, and cell signaling.
特性
IUPAC Name |
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-26(15-17-8-5-11-22-13-17)20-10-9-18(14-23-20)21-24-19(25-27-21)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGSRSAAJJINKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)
![N-cyclopentyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4929984.png)
![3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4929987.png)
![N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4930002.png)

![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4930009.png)